Histatin 3
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Overview
Description
Histatin 3 is a protein encoded by the HTN3 gene in humansThese proteins are primarily found in human saliva and are known for their antimicrobial properties, particularly against fungi such as Candida albicans . This compound plays a crucial role in oral health by contributing to wound healing and maintaining the microbial balance in the oral cavity .
Preparation Methods
Histatin 3 is naturally synthesized in the parotid and submandibular salivary glands and secreted into saliva . The synthetic preparation of this compound involves recombinant DNA technology, where the HTN3 gene is cloned and expressed in suitable host cells, such as Escherichia coli or yeast. The expressed protein is then purified using chromatographic techniques .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity. The use of bioreactors and advanced purification methods, such as affinity chromatography, are being explored to scale up production for potential therapeutic applications .
Chemical Reactions Analysis
Histatin 3 undergoes various chemical reactions, primarily involving its interaction with other molecules. Some key reactions include:
Binding and Internalization: This compound binds to specific receptors on the fungal cell membrane and is internalized into the cytoplasm.
Polymerization and Bundling: this compound can polymerize globular actin to filamentous actin and bundle F-actin filaments.
Cross-Linking: This compound can be cross-linked to actin by transglutaminase, indicating its interaction with specific amino acid residues.
Common reagents and conditions used in these reactions include sodium chloride for dissociation of actin bundles and transglutaminase for cross-linking . The major products formed from these reactions are filamentous actin bundles and cross-linked histatin-actin complexes .
Scientific Research Applications
Histatin 3 has a wide range of scientific research applications, including:
Antimicrobial Activity: This compound exhibits potent antifungal activity against Candida albicans and other non-Candida albicans species.
Wound Healing: This compound promotes wound healing in the oral cavity by stimulating cell migration and proliferation.
Dental Applications: This compound binds to hydroxyapatite, the principal mineral in dental enamel, and may play a role in remineralization of teeth after acidic attack.
Therapeutic Potential: This compound is being explored for its potential use in treating drug-resistant fungal infections and as a component of topical preparations for oral health.
Mechanism of Action
The mechanism of action of histatin 3 involves several steps:
Binding: This compound binds to specific receptors on the fungal cell membrane.
Internalization: The protein is internalized into the cytoplasm, where it targets the mitochondrion.
Disruption of Cellular Processes: This compound induces the non-lytic loss of ATP from actively respiring cells, leading to cell death.
The molecular targets and pathways involved include the fungal cell membrane, mitochondrion, and ATP synthesis pathways .
Comparison with Similar Compounds
Histatin 3 is part of a family of histidine-rich peptides, including histatin 1 and histatin 5. While all histatins share antimicrobial properties, this compound is unique in its dual role in antimicrobial activity and wound healing .
Histatin 1: Primarily involved in wound healing and less potent in antimicrobial activity compared to this compound.
Histatin 5: A proteolytic product of this compound, histatin 5 has the highest antifungal activity among histatins.
This compound’s ability to polymerize and bundle actin filaments, as well as its stronger binding to actin compared to histatin 5, highlights its unique properties .
Properties
CAS No. |
112844-49-2 |
---|---|
Molecular Formula |
C178H258N64O48 |
Molecular Weight |
4062 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C178H258N64O48/c1-91(2)55-119(158(273)228-124(60-97-35-43-108(249)44-36-97)163(278)238-133(71-144(258)259)170(285)239-134(174(289)290)70-139(185)251)226-161(276)123(59-96-33-41-107(248)42-34-96)229-169(284)132(69-138(184)250)237-173(288)136(82-244)241-155(270)117(28-18-54-204-178(192)193)224-160(275)121(58-95-31-39-106(247)40-32-95)215-140(252)79-205-147(262)110(25-15-51-201-175(186)187)218-164(279)128(64-101-75-197-87-210-101)236-172(287)137(83-245)242-168(283)131(67-104-78-200-90-213-104)234-167(282)130(66-103-77-199-89-212-103)231-153(268)114(24-10-14-50-182)220-156(271)118(45-46-142(254)255)225-165(280)127(63-100-74-196-86-209-100)233-162(277)122(56-93-19-5-4-6-20-93)227-152(267)113(23-9-13-49-181)219-151(266)115(26-16-52-202-176(188)189)221-150(265)112(22-8-12-48-180)223-159(274)120(57-94-29-37-105(246)38-30-94)216-141(253)80-206-148(263)125(61-98-72-194-84-207-98)230-166(281)129(65-102-76-198-88-211-102)232-154(269)116(27-17-53-203-177(190)191)222-149(264)111(21-7-11-47-179)217-145(260)92(3)214-157(272)126(62-99-73-195-85-208-99)235-171(286)135(81-243)240-146(261)109(183)68-143(256)257/h4-6,19-20,29-44,72-78,84-92,109-137,243-249H,7-18,21-28,45-71,79-83,179-183H2,1-3H3,(H2,184,250)(H2,185,251)(H,194,207)(H,195,208)(H,196,209)(H,197,210)(H,198,211)(H,199,212)(H,200,213)(H,205,262)(H,206,263)(H,214,272)(H,215,252)(H,216,253)(H,217,260)(H,218,279)(H,219,266)(H,220,271)(H,221,265)(H,222,264)(H,223,274)(H,224,275)(H,225,280)(H,226,276)(H,227,267)(H,228,273)(H,229,284)(H,230,281)(H,231,268)(H,232,269)(H,233,277)(H,234,282)(H,235,286)(H,236,287)(H,237,288)(H,238,278)(H,239,285)(H,240,261)(H,241,270)(H,242,283)(H,254,255)(H,256,257)(H,258,259)(H,289,290)(H4,186,187,201)(H4,188,189,202)(H4,190,191,203)(H4,192,193,204)/t92-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-/m0/s1 |
InChI Key |
MGLKKQHURMLFDS-ZMASWNFJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC=N7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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